molecular formula C20H38O4Sr B010779 Strontium bis(7,7-dimethyloctanoate) CAS No. 106705-37-7

Strontium bis(7,7-dimethyloctanoate)

Cat. No.: B010779
CAS No.: 106705-37-7
M. Wt: 430.1 g/mol
InChI Key: MSSYHQSQAUGPKH-UHFFFAOYSA-L
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Preparation Methods

The synthesis of strontium bis(7,7-dimethyloctanoate) typically involves the reaction of strontium salts with 7,7-dimethyloctanoic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the bis(7,7-dimethyloctanoate) complex. Industrial production methods may involve the use of strontium carbonate or strontium hydroxide as starting materials, which are reacted with 7,7-dimethyloctanoic acid under specific temperature and pH conditions to yield the desired product .

Chemical Reactions Analysis

Strontium bis(7,7-dimethyloctanoate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other oxidation products.

    Reduction: Reduction reactions may involve the conversion of strontium bis(7,7-dimethyloctanoate) to strontium metal or other reduced forms.

    Substitution: Substitution reactions can occur where the 7,7-dimethyloctanoate ligands are replaced by other ligands, leading to the formation of different strontium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Strontium bis(7,7-dimethyloctanoate) has diverse applications in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of strontium bis(7,7-dimethyloctanoate) involves its interaction with bone cells. Strontium ions can replace calcium ions in the bone matrix, leading to increased bone density and strength. The compound stimulates osteoblast activity (bone-forming cells) and inhibits osteoclast activity (bone-resorbing cells), resulting in a net increase in bone formation. This dual action makes it effective in treating conditions like osteoporosis .

Comparison with Similar Compounds

Strontium bis(7,7-dimethyloctanoate) can be compared with other strontium compounds such as:

    Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action but different chemical structure.

    Strontium carbonate: Commonly used in pyrotechnics and ceramics, it does not have the same biological activity as strontium bis(7,7-dimethyloctanoate).

    Strontium chloride: Used in toothpaste for sensitive teeth, it has different applications compared to strontium bis(7,7-dimethyloctanoate).

The uniqueness of strontium bis(7,7-dimethyloctanoate) lies in its specific structure, which allows it to be used in both biological and industrial applications .

Properties

CAS No.

106705-37-7

Molecular Formula

C20H38O4Sr

Molecular Weight

430.1 g/mol

IUPAC Name

strontium;2,2-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

MSSYHQSQAUGPKH-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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